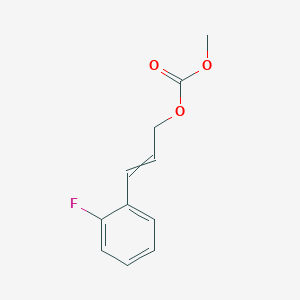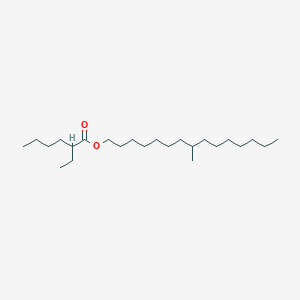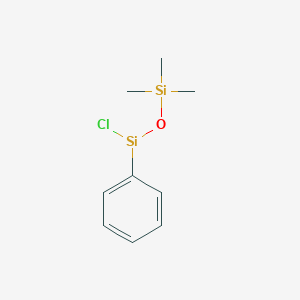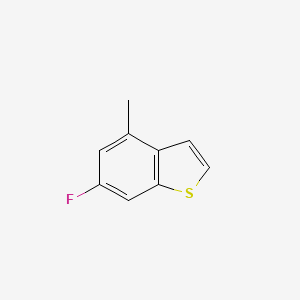![molecular formula C14H20N2O3S B14205695 3-[(2R)-2-Aminopropyl]-1H-indol-7-yl propane-2-sulfonate CAS No. 820216-41-9](/img/structure/B14205695.png)
3-[(2R)-2-Aminopropyl]-1H-indol-7-yl propane-2-sulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[(2R)-2-Aminopropyl]-1H-indol-7-yl propane-2-sulfonate is a chemical compound known for its unique structure and potential applications in various scientific fields. This compound features an indole core, which is a common motif in many biologically active molecules, and a sulfonate group, which can enhance its solubility and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2R)-2-Aminopropyl]-1H-indol-7-yl propane-2-sulfonate typically involves the following steps:
Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Introduction of the Aminopropyl Group: The 2-aminopropyl group can be introduced via reductive amination, where the indole reacts with a suitable aldehyde or ketone in the presence of a reducing agent like sodium cyanoborohydride.
Sulfonation: The final step involves the introduction of the sulfonate group. This can be achieved by reacting the intermediate with a sulfonating agent such as chlorosulfonic acid or sulfur trioxide.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions (temperature, pressure, pH) would be essential to optimize the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
3-[(2R)-2-Aminopropyl]-1H-indol-7-yl propane-2-sulfonate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of sulfonic acids or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, which can reduce the sulfonate group to a sulfonic acid or other reduced forms.
Substitution: Nucleophilic substitution reactions can occur at the sulfonate group, where nucleophiles like amines or thiols can replace the sulfonate group.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Amines, thiols, nucleophilic solvents like dimethylformamide (DMF).
Major Products
Oxidation: Sulfonic acids, oxidized indole derivatives.
Reduction: Reduced sulfonate derivatives, sulfonic acids.
Substitution: Amino or thiol-substituted indole derivatives.
Applications De Recherche Scientifique
3-[(2R)-2-Aminopropyl]-1H-indol-7-yl propane-2-sulfonate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Studied for its potential as a bioactive molecule, particularly in the modulation of biological pathways involving indole derivatives.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals due to its reactive sulfonate group.
Mécanisme D'action
The mechanism of action of 3-[(2R)-2-Aminopropyl]-1H-indol-7-yl propane-2-sulfonate involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can bind to specific receptors or enzymes, modulating their activity. For example, indole derivatives are known to interact with serotonin receptors, influencing neurotransmission.
Pathways Involved: The compound can affect signaling pathways related to inflammation, cell proliferation, and apoptosis. Its sulfonate group can enhance its solubility and facilitate its interaction with biological molecules.
Comparaison Avec Des Composés Similaires
3-[(2R)-2-Aminopropyl]-1H-indol-7-yl propane-2-sulfonate can be compared with other indole derivatives:
Similar Compounds: Tryptophan, serotonin, indomethacin.
Uniqueness: The presence of the sulfonate group distinguishes it from other indole derivatives, enhancing its solubility and reactivity. This makes it particularly useful in applications where these properties are advantageous.
Propriétés
Numéro CAS |
820216-41-9 |
|---|---|
Formule moléculaire |
C14H20N2O3S |
Poids moléculaire |
296.39 g/mol |
Nom IUPAC |
[3-[(2R)-2-aminopropyl]-1H-indol-7-yl] propane-2-sulfonate |
InChI |
InChI=1S/C14H20N2O3S/c1-9(2)20(17,18)19-13-6-4-5-12-11(7-10(3)15)8-16-14(12)13/h4-6,8-10,16H,7,15H2,1-3H3/t10-/m1/s1 |
Clé InChI |
FSXSZHCPECLJBE-SNVBAGLBSA-N |
SMILES isomérique |
C[C@H](CC1=CNC2=C1C=CC=C2OS(=O)(=O)C(C)C)N |
SMILES canonique |
CC(C)S(=O)(=O)OC1=CC=CC2=C1NC=C2CC(C)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(4-Nitrophenyl)[1,4,7]triazonane](/img/structure/B14205615.png)

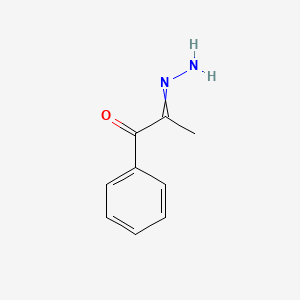
![N-[2-(Pyrrolidin-1-yl)phenyl]thieno[2,3-d]pyrimidin-4-amine](/img/structure/B14205627.png)

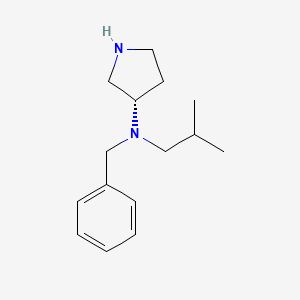
![2-Amino-5-[(2-methoxyethoxy)methyl]phenol](/img/structure/B14205662.png)

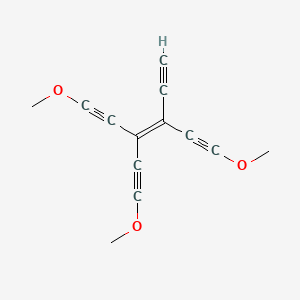
![2-Piperidineacetamide, N-[(1R)-6-[[(1,1-dimethylethyl)amino]methyl]-1,2,3,4-tetrahydro-1-naphthalenyl]-1-[[3-(trifluoromethyl)phenyl]sulfonyl]-, (2S)-](/img/structure/B14205693.png)
